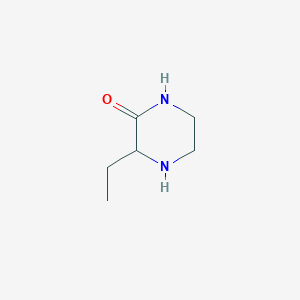

3-Ethyl-piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOEQIOVFBREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405711 | |

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90485-52-2 | |

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-piperazin-2-one chemical structure and properties

An In-Depth Technical Guide to 3-Ethyl-piperazin-2-one: Structure, Properties, and Synthetic Considerations

Executive Summary

This compound is a heterocyclic organic compound belonging to the piperazinone class. While specific research on this exact molecule is not widespread, its core structure is a derivative of piperazine, a scaffold of immense importance in medicinal chemistry.[1][2][3] The piperazinone moiety is considered a "privileged structure," frequently appearing in a diverse array of pharmacologically active compounds and natural products.[4][5] This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert analysis of its chemical properties, plausible synthetic routes, and analytical characterization. It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a building block or starting point for novel therapeutic agents.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a relatively simple molecule, but nuances in its stereochemistry are critical.

Nomenclature and Identification

-

Systematic IUPAC Name : 3-ethylpiperazin-2-one

-

CAS Registry Numbers :

The presence of a chiral center at the 3-position is a key structural feature. For any application in drug development, isolating or synthesizing a single enantiomer is often a critical step to ensure target specificity and reduce potential off-target effects.

Chemical Structure

The structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group at position 2 forms a lactam (a cyclic amide), and an ethyl group is attached to the chiral carbon at position 3.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. CAS 1240586-25-7 | (S)-3-Ethyl-piperazin-2-one - Synblock [synblock.com]

- 7. echemi.com [echemi.com]

- 8. 90485-52-2 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 90485-52-2|3-Ethylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-piperazin-2-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic pathways for 3-Ethyl-piperazin-2-one. The document delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed protocols for the practical synthesis of this valuable heterocyclic scaffold.

Introduction: The Significance of the 3-Substituted Piperazin-2-one Core

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and FDA-approved drugs.[1][2] Its structure offers a unique combination of rigidity and hydrogen bonding capabilities (both donor and acceptor sites), making it an ideal building block for creating molecules that can effectively interact with biological targets. The introduction of an ethyl group at the C-3 position creates a chiral center, opening avenues for the development of stereospecific therapeutics. This compound, with its formula C6H12N2O, serves as a key intermediate in the synthesis of more complex molecules, where the ethyl substituent can play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.[3][4]

This guide will explore the most robust and commonly employed strategies for the synthesis of this target molecule, focusing on cyclocondensation and reductive amination pathways. We will analyze the mechanistic underpinnings of these reactions and provide practical, step-by-step methodologies.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most logical synthetic strategies.

References

Elucidating the Mechanism of Action of 3-Ethyl-piperazin-2-one: A Proposed Research and Development Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] This guide addresses the novel compound 3-Ethyl-piperazin-2-one, for which a specific mechanism of action has not yet been elucidated in public-domain literature. In the absence of established data, this document presents a comprehensive, field-proven framework for systematically investigating and defining its mechanism of action. We will outline a multi-tiered research plan, beginning with in silico predictions and progressing through rigorous in vitro validation and mechanistic studies. This whitepaper provides detailed experimental protocols and the causal logic behind each methodological choice, serving as a robust roadmap for drug development professionals seeking to characterize novel chemical entities.

Introduction: The Therapeutic Potential of the Piperazin-2-one Core

The piperazine ring is a cornerstone of modern pharmacology, integral to the structure of numerous FDA-approved drugs targeting a diverse range of biological targets, from neurotransmitter receptors to enzymes.[2][3] The incorporation of a ketone functional group to form the piperazin-2-one lactam introduces unique structural constraints and electronic properties, making it a versatile scaffold for creating novel therapeutic agents.[4] Derivatives of this core have shown significant promise, with some exhibiting cytotoxic activity against various cancer cell lines.[1][5][6]

This compound is a specific derivative whose biological activity remains uncharacterized.[7] Its structure, featuring a small alkyl substitution, suggests the potential for specific and potent interactions with biological targets. This guide, therefore, proposes a systematic and logical pathway to uncover its pharmacological profile and pinpoint its molecular mechanism of action.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the established activities of related piperazin-2-one and piperazine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

-

Hypothesis 1: Inhibition of Farnesyltransferase and Disruption of Ras Signaling. A significant number of piperazin-2-one derivatives have been identified as farnesyltransferase (FTase) inhibitors.[1][6] FTase is a critical enzyme in the post-translational modification of Ras proteins, which are frequently hyperactivated in human cancers. Inhibition of FTase can disrupt the Ras-Raf-MEK-ERK signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[1]

-

Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs). The piperazine moiety is a well-known pharmacophore for GPCRs, particularly dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[2]

-

Hypothesis 3: Interaction with Ion Channels. The structural features of piperazine derivatives allow them to interact with various ion channels, potentially modulating neuronal excitability or muscle function.

-

Hypothesis 4: Anthelmintic Activity via GABA Receptor Modulation. Piperazine and its derivatives have a long history of use as anthelmintic agents.[3][8] Their mechanism often involves agonizing inhibitory GABA (γ-aminobutyric acid) receptors in parasites, leading to flaccid paralysis and expulsion from the host.[3]

A Multi-Tiered Strategy for Mechanistic Elucidation

To systematically investigate these hypotheses, we propose a three-tiered experimental approach. This strategy is designed to be self-validating, with each stage providing the necessary data to justify progression to the next, more complex, and resource-intensive phase.

Experimental Workflow Overview

References

- 1. benchchem.com [benchchem.com]

- 2. adanipharma.net [adanipharma.net]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1240586-25-7 | (S)-3-Ethyl-piperazin-2-one - Synblock [synblock.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

The Rising Profile of 3-Ethyl-piperazin-2-one Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release: Shanghai, China – The heterocyclic scaffold of piperazin-2-one, particularly with substitutions at the 3-position, is carving out a significant niche in medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the diverse biological activities of 3-Ethyl-piperazin-2-one derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Piperazin-2-one Core and the Significance of the 3-Ethyl Moiety

The piperazin-2-one ring is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological effects.[1] Its structural features allow for versatile chemical modifications, enabling the fine-tuning of biological activity. The introduction of an ethyl group at the 3-position of the piperazin-2-one ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This guide delves into the specific biological activities that have been reported for this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the broader piperazine class have demonstrated notable cytotoxic activity against various cancer cell lines.[1][2] While specific research on this compound is still emerging, the foundational principles observed in related structures provide a strong basis for their investigation as anticancer agents.

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism of anticancer action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[1] By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK signaling cascade, which is often hyperactivated in cancerous cells, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]

Furthermore, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of a cascade of enzymes called caspases, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), which ultimately leads to the dismantling of the cell.[3]

}

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Piperazine derivatives have a long history of use as antimicrobial agents.[5][6] Their structural versatility allows for the development of compounds with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial mechanisms of piperazine derivatives can be varied. Some compounds are known to target essential microbial enzymes, disrupting critical metabolic pathways.[1] Others may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[7] The specific mechanism of this compound derivatives would need to be elucidated through further studies, but the existing knowledge on related compounds provides a strong rationale for their investigation in this area.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of the this compound derivative that visibly inhibits the growth of a particular microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[5][8]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution (in DMSO)

-

96-well microplates

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Effects: Potential in Neurodegenerative Diseases

Several piperazine derivatives have been investigated for their neuroprotective properties, showing potential in the context of neurodegenerative diseases like Alzheimer's.[9][10][11][12]

Mechanism of Action: Modulating Neuronal Signaling

One of the proposed neuroprotective mechanisms for piperazine derivatives involves the potentiation of TRPC6 channels, which are a type of transient receptor potential channel.[9][10] Activation of these channels can lead to an increase in neuronal store-operated calcium entry, which is believed to play a role in protecting dendritic spines from amyloid toxicity.[10] Additionally, some piperazine derivatives act as acetylcholinesterase inhibitors, which can help to increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease.[11]

}

Synthesis of this compound Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted ethylenediamine precursors.[13][14] For instance, reacting an N-substituted ethylenediamine with an α-haloacetyl halide can lead to the formation of the piperazin-2-one ring. The introduction of the 3-ethyl group can be accomplished by starting with a precursor that already contains this moiety, such as 1,2-diaminobutane, or through stereoselective synthesis to control the chirality at the C3 position.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related piperazine and piperazin-2-one derivatives strongly suggests their potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial steps in translating these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 14. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 3-Ethyl-piperazin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethyl-piperazin-2-one

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This compound (C₆H₁₂N₂O, Mol. Wt.: 128.17 g/mol ) is a heterocyclic compound belonging to the piperazinone class.[1][2] This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[3] The presence of a lactam ring, secondary amines, and a chiral center makes its unambiguous characterization essential for ensuring purity, understanding conformational dynamics, and establishing structure-activity relationships (SAR).

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic behavior. The molecule contains:

-

A six-membered piperazinone ring.

-

A secondary amide (lactam) functionality.

-

Two secondary amine protons (N-H).

-

An ethyl substituent at the C3 position, creating a stereocenter.

-

Multiple methylene (CH₂) groups within the ring and the ethyl side chain.

Each of these features will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a multi-faceted confirmation of the structure.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the specific arrangement of protons in a molecule. The expected spectrum for this compound in a solvent like DMSO-d₆ would provide distinct signals for the ethyl group, the piperazinone ring protons, and the exchangeable N-H protons. The choice of an aprotic polar solvent like DMSO-d₆ is deliberate, as it slows down the proton exchange of the N-H groups, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe. Higher field strengths provide better signal dispersion and resolution.[4]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum at room temperature.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO (δ ≈ 2.50 ppm).

Predicted ¹H NMR Spectral Data

The chemical shifts and coupling patterns are predicted based on the analysis of similar piperazinone and lactam structures.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| -CH₂- CH₃ | ~0.9 - 1.1 | Triplet (t) | 3H | Aliphatic methyl group coupled to an adjacent methylene group. |

| -CH₂- CH₃ | ~1.5 - 1.8 | Multiplet (m) | 2H | Methylene protons adjacent to both a methyl group and a chiral center, likely resulting in a complex multiplet. |

| Ring CH | ~3.0 - 3.3 | Multiplet (m) | 1H | Proton at the chiral center (C3), adjacent to the ethyl group and a ring methylene. |

| Ring CH₂ | ~2.8 - 3.5 | Multiplet (m) | 4H | Protons of the two methylene groups in the piperazinone ring. Their chemical shifts are influenced by adjacent nitrogen atoms and the carbonyl group, often leading to overlapping multiplets.[7] |

| N1-H (Amide) | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | The amide proton typically appears downfield and is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange. |

| N4-H (Amine) | ~3.0 - 4.0 | Broad Singlet (br s) | 1H | The secondary amine proton signal is also exchangeable and broad, appearing in the aliphatic region. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the number and type of carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same NMR spectrometer (e.g., 400 MHz), acquiring the spectrum at a corresponding frequency for ¹³C (e.g., 100 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each carbon.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Lactam Carbonyl) | ~165 - 175 | The carbonyl carbon of an amide or lactam is highly deshielded and appears significantly downfield.[3] |

| CH (Chiral Center, C3) | ~55 - 65 | This carbon is attached to a nitrogen and is part of the ring, placing it in this characteristic region. |

| Ring CH₂ (C5, C6) | ~40 - 50 | Aliphatic carbons adjacent to nitrogen atoms are typically found in this range.[8][9] |

| -CH₂- CH₃ | ~25 - 35 | The methylene carbon of the ethyl group. |

| -CH₂-CH₃ | ~10 - 15 | The terminal methyl carbon of the ethyl group, appearing in the far upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

-

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically ratioed against the background to show only the sample's absorbance.

-

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch (Amine & Amide) | 3200 - 3400 | Medium, Broad | Overlapping signals from the secondary amine and lactam N-H groups. Hydrogen bonding can broaden these peaks.[10][11] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | C-H stretching vibrations from the ethyl and piperazinone ring methylene groups. |

| C=O Stretch (Lactam) | 1650 - 1690 | Strong | This is a highly characteristic and strong absorption for a six-membered ring lactam. Its exact position is sensitive to ring strain and hydrogen bonding.[12] |

| N-H Bend | 1550 - 1650 | Medium | Bending vibration of the N-H bonds. |

| C-N Stretch | 1100 - 1300 | Medium | Stretching vibrations for the C-N bonds within the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or ion trap analyzer).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected molecular weight of C₆H₁₂N₂O is 128.17. The exact mass is 128.09496.[2]

-

Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion (m/z 129.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: A prominent peak at m/z 129.1 corresponding to the protonated molecule, [C₆H₁₂N₂O + H]⁺, is expected.

-

Major Fragmentation Pathways: The fragmentation of piperazine derivatives is often initiated by the cleavage of the ring.[13] A logical pathway for this compound would involve the loss of the ethyl group or cleavage of the amide bond.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

-

Loss of the Ethyl Group: Cleavage of the C-C bond can lead to the loss of an ethyl radical (29 Da), resulting in a fragment at m/z 100.1, or the loss of ethylene (28 Da) via a rearrangement, yielding a fragment at m/z 101.1.

-

Ring Cleavage: A common fragmentation for lactams is the loss of carbon monoxide (CO, 28 Da), which would also produce a fragment at m/z 101.1.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS. The predicted data provides a detailed fingerprint for this molecule: ¹H and ¹³C NMR define its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (especially the characteristic lactam C=O), and mass spectrometry verifies its molecular weight and provides insight into its structural stability. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of this compound, which is indispensable for its application in research and development.

References

- 1. CAS 1240586-25-7 | (S)-3-Ethyl-piperazin-2-one - Synblock [synblock.com]

- 2. echemi.com [echemi.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. rsc.org [rsc.org]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Therapeutic Targets of 3-Ethyl-piperazin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved solubility and bioavailability. While the broader class of piperazine and piperazinone derivatives has been extensively explored, leading to therapies for cancer, infectious diseases, and central nervous system disorders, the specific biological activities and therapeutic targets of many individual analogues remain uncharacterized. 3-Ethyl-piperazin-2-one is one such molecule. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. By integrating computational prediction, unbiased phenotypic screening, advanced chemoproteomic techniques, and rigorous target validation methodologies, this document serves as a technical roadmap for elucidating the mechanism of action of this compound and unlocking its therapeutic potential.

The Piperazinone Scaffold: A Foundation for Drug Discovery

The six-membered piperazine ring is a recurring motif in pharmaceuticals, valued for its ability to modulate physicochemical and pharmacokinetic properties.[1] The introduction of a carbonyl group to form a piperazin-2-one core retains the desirable features of the piperazine moiety while offering distinct structural and electronic properties. This scaffold is present in molecules with a vast range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] For instance, certain piperazin-2-one derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with proposed mechanisms including the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway.[2][4] This versatility underscores the potential of uncharacterized derivatives like this compound as starting points for novel drug discovery programs.

Phase 1: Unbiased Target Identification Strategies

The initial phase of investigation is designed to cast a wide net, identifying potential biological activities and direct binding partners without preconceived notions of the compound's mechanism of action. This is achieved through a synergistic combination of computational prediction, phenotypic screening, and direct target capture.

In Silico Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive experimental work, computational methods can provide valuable, cost-effective insights into the likely target space of this compound. Ligand-based approaches leverage the principle that structurally similar molecules often share biological targets.[5]

Methodology: SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by comparing it to a vast library of known active compounds.[6] The prediction is based on a combination of 2D and 3D similarity measures.[5]

-

Step 1: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

-

Step 2: Input the SMILES string into the SwissTargetPrediction web server.

-

Step 3: The server will generate a list of probable targets, ranked by a probability score. The output provides a visual representation of the target classes, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Expected Outcome: This analysis will yield a prioritized list of potential target proteins and protein families. This list will not be definitive but will serve as a valuable guide for designing subsequent hypothesis-driven experiments in Phase 2.

Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the molecular target.[7][8] This approach is particularly powerful for discovering first-in-class medicines with novel mechanisms of action.[9] A logical starting point is to screen this compound for anti-proliferative and pro-apoptotic activity against a panel of diverse human cancer cell lines.

Caption: Workflow for phenotypic screening of this compound.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Addition: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

-

Cell Collection: After treatment, collect both adherent and floating cells.

-

Washing: Wash cells once with cold 1X PBS and centrifuge.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[1]

-

Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[1]

Data Presentation: Cell Viability Screening Results

| Cell Line | Histology | IC50 (µM) of this compound |

| HT-29 | Colon Carcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |

| U-87 MG | Glioblastoma | [Experimental Value] |

| MRC-5 | Normal Lung Fibroblast | [Experimental Value] |

Chemoproteomics: Direct Target Identification

Chemoproteomics provides powerful tools to identify the direct molecular targets of small molecules in a complex biological system.[15][16] These unbiased approaches are crucial for validating hits from phenotypic screens and elucidating their mechanism of action.[17]

This classic "pull-down" approach involves immobilizing the compound of interest to a solid support to capture its binding partners from a cell lysate.[2]

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that is not critical for its biological activity.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated beads to immobilize it.

-

Protein Capture: Incubate the immobilized probe with a cell lysate. Target proteins will bind to the compound.

-

Washing: Perform stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads.

-

Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase 2: Hypothesis-Driven Target Class Screening

Based on the results from Phase 1 and the known pharmacology of the broader piperazine/piperazinone class, a more focused, hypothesis-driven screening phase can be initiated. This involves testing the compound against specific, high-value target families.

Kinase Profiling

Many piperazine-containing drugs function as kinase inhibitors. Therefore, assessing the activity of this compound against a broad panel of kinases is a high-priority step.

-

Methodology: Utilize a commercial kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases). The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence-based readout.

G-Protein Coupled Receptor (GPCR) Screening

The piperazine scaffold is a common feature in ligands for GPCRs, which are a major class of drug targets.[18]

-

Methodology: Screen the compound against a panel of GPCRs using either radioligand binding assays to detect competitive binding or functional assays that measure downstream signaling events (e.g., cAMP production, calcium mobilization, or β-arrestin recruitment).[19][20] Surface plasmon resonance (SPR) can also be used for direct, label-free binding analysis.[21]

Ion Channel Screening

Ion channels are critical targets for a variety of therapeutic areas, and their modulation can be assessed with high-throughput methods.[22][23]

-

Methodology: Employ automated patch-clamp electrophysiology platforms to measure direct effects on ion channel currents.[22] Alternatively, fluorescence-based assays using ion-sensitive dyes can measure the flux of ions like calcium, sodium, or potassium through the channels.[24][25]

Nuclear Receptor (NR) Modulation Assays

Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes, making them important drug targets.[26][27]

-

Methodology: Use cell-based reporter assays where a nuclear receptor is co-expressed with a reporter gene (e.g., luciferase) under the control of a response element.[28] An increase or decrease in reporter gene expression in the presence of the compound indicates agonist or antagonist activity, respectively.[29]

Phase 3: Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets is generated from Phases 1 and 2, rigorous validation is required to confirm that interaction with a specific target is responsible for the observed biological effect.[30]

Cellular Target Engagement

Confirming that the compound engages the putative target within intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Genetic Target Validation

Genetic methods provide the strongest evidence for a target's role in a compound's activity. By reducing the expression of the target protein, one can test if cells become resistant to the compound's effects.

-

Methodology: Use CRISPR-Cas9 to create a knockout cell line for the target gene or use siRNA/shRNA to achieve transient knockdown. Compare the sensitivity of the knockout/knockdown cells to this compound with that of wild-type cells using a cell viability assay. A significant increase in the IC50 value in the knockout/knockdown cells validates the target.

Caption: CRISPR-Cas9 workflow for genetic target validation.

In Vivo Model Validation

The final step is to assess the compound's efficacy and target engagement in a living organism.[3] The choice of model depends on the validated target and associated disease pathology.[31]

-

Methodology: If the validated target is implicated in cancer, a mouse xenograft model using a sensitive cell line would be appropriate.[32] The study would evaluate the ability of this compound to inhibit tumor growth. Biomarkers of target engagement (e.g., phosphorylation status of a downstream substrate) should be measured in tumor tissue to link the anti-tumor effect to the intended mechanism of action.

Conclusion

While this compound is currently an understudied molecule, its piperazinone core suggests a high potential for biological activity. The systematic, multi-phase approach detailed in this guide provides a robust framework for moving from an uncharacterized small molecule to a well-defined drug candidate with a validated mechanism of action. By integrating unbiased discovery methods with hypothesis-driven investigation and rigorous validation, researchers can efficiently navigate the complexities of target identification and unlock the therapeutic promise of novel chemical entities like this compound.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 3. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 7. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. atcc.org [atcc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. scispace.com [scispace.com]

- 15. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 18. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. ionbiosciences.com [ionbiosciences.com]

- 25. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. iivs.org [iivs.org]

- 29. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 31. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]

- 32. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Piperazinone Compounds

The piperazinone scaffold, a six-membered heterocyclic ring featuring two nitrogen atoms and a carbonyl group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and physicochemical properties have established it as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] This guide provides a comprehensive exploration of the piperazinone core, from its historical roots and the evolution of its synthesis to its role in a diverse array of modern therapeutics. We will delve into the key milestones, structure-activity relationships (SAR), and the underlying pharmacology that have cemented the piperazinone motif as a critical tool for researchers, scientists, and drug development professionals.

Part 1: From Simple Heterocycle to Medicinal Mainstay: A Historical Perspective

The story of the piperazinone core is intrinsically linked to its parent compound, piperazine. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is not of natural origin.[2][3] Its initial foray into the medical field was not as a therapeutic agent itself, but as a proposed solvent for uric acid in the treatment of gout in the early 20th century.[2] While this application proved unsuccessful in a clinical setting, it marked the beginning of piperazine's journey in the pharmaceutical world.[2]

A pivotal moment for piperazine came in the mid-20th century with the discovery of its potent anthelmintic properties, establishing it as a key treatment for parasitic worm infections.[2] This discovery spurred widespread interest in piperazine and its derivatives, paving the way for the exploration of more complex structures, including the piperazinone core.

The synthesis of the basic piperazin-2-one ring can be achieved through the cyclization of an N-(2-aminoethyl)amino acid derivative. A foundational method involves the reaction of ethylenediamine with an α-halo ester, such as ethyl chloroacetate.[4] This straightforward approach laid the groundwork for the development of more sophisticated and stereoselective synthetic strategies in the decades that followed.

Part 2: The Evolving Art of Synthesis: From Classical to Contemporary Methods

The synthetic versatility of the piperazinone core has been a major driver of its widespread use in drug discovery. Methodologies have evolved from simple cyclization reactions to highly efficient, stereoselective, and diversity-oriented approaches.

Foundational Synthesis of the Piperazin-2-one Core

One of the earliest and most fundamental methods for constructing the piperazin-2-one ring is the reaction of a 1,2-diamine with an α-haloacetylating agent, followed by intramolecular cyclization. A classic example is the synthesis of the parent 2-piperazinone from ethylenediamine and ethyl chloroacetate.[4]

Experimental Protocol: Synthesis of 2-Piperazinone from Ethylenediamine and Ethyl Chloroacetate [4]

-

Reaction Setup: To a solution of ethylenediamine (1 equivalent) in a suitable solvent such as 1,5-dioxane, add ethyl chloroacetate (1.5 equivalents) and triphenylphosphine (1.6 equivalents).

-

Reflux: Heat the reaction mixture under reflux for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 2-piperazinone.

This method, while foundational, often requires an excess of the diamine and can lead to the formation of byproducts, necessitating careful purification.[5]

Caption: Foundational synthesis of the 2-piperazinone core.

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a host of advanced methodologies for the construction of piperazinone rings, offering greater efficiency, stereocontrol, and access to molecular diversity.

-

Cascade Reactions: Modern approaches often employ cascade or tandem reactions to construct the piperazinone ring in a single step from multiple components. For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide allows for the formation of three new bonds in one pot, creating highly substituted piperazinones.[6][7]

-

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of piperazinones, which is crucial for producing drugs with optimal therapeutic activity and reduced side effects. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is one such method that provides access to chiral disubstituted piperazin-2-ones with excellent enantioselectivity.[8] A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has also been developed, which is instrumental in the rapid synthesis of key intermediates for drugs like Aprepitant.[9]

-

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperazinone ring is an emerging area that allows for the late-stage modification of the scaffold, providing rapid access to a wide range of analogs for structure-activity relationship studies.[10]

Caption: Evolution of piperazinone synthesis methodologies.

Part 3: Therapeutic Applications and Mechanisms of Action

The piperazinone scaffold is a key component in a wide range of clinically significant drugs, demonstrating its broad therapeutic utility.

Key Therapeutic Areas

-

Antiemetics (NK1 Receptor Antagonists): One of the most successful applications of the piperazinone core is in the development of neurokinin-1 (NK1) receptor antagonists for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[11] Aprepitant , a landmark drug in this class, features a complex piperazinone-related morpholinone core.[1][12]

-

Anticancer Agents (Kinase Inhibitors): The piperazinone ring is a common feature in many small-molecule kinase inhibitors. Trilaciclib , for example, is a CDK4/6 inhibitor that contains a piperazinone moiety and is used to decrease the incidence of chemotherapy-induced myelosuppression. Several piperazine-based thiazolidinones have shown potent inhibitory activity against VEGFR2 tyrosine kinase, a key target in angiogenesis.[13][14]

-

Antipsychotics (Dopamine and Serotonin Receptor Modulators): A number of atypical antipsychotics and investigational compounds for psychiatric disorders incorporate a piperazinone or a closely related piperazine ring to modulate dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.[15][16][17] The piperazine moiety often plays a crucial role in achieving the desired receptor binding profile and pharmacokinetic properties.[18]

Signaling Pathways and Mechanisms of Action

The mechanism of action of piperazinone-containing drugs is diverse and dependent on their specific molecular target.

-

NK1 Receptor Antagonism: In the case of drugs like aprepitant, the molecule acts as a competitive antagonist at the NK1 receptor, preventing the binding of the endogenous ligand, substance P.[11] This blockade of substance P signaling in the central and peripheral nervous system is critical for its antiemetic effects. The binding of aprepitant to the NK1 receptor is characterized by high affinity and selectivity.[1][19]

-

Kinase Inhibition: Piperazinone-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the target enzyme. For instance, trilaciclib inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), thereby arresting the cell cycle in hematopoietic stem and progenitor cells and protecting them from the damaging effects of chemotherapy.

-

Apoptosis Induction: Some piperazinone-containing anticancer agents have been shown to induce apoptosis in cancer cells. This can occur through various mechanisms, including the inhibition of survival signaling pathways or the activation of pro-apoptotic proteins like caspases.[20][21]

Caption: Drug-Target-Effect relationships for piperazinone compounds.

Part 4: Quantitative Pharmacology and Structure-Activity Relationships

The development of potent and selective piperazinone-based drugs has been guided by extensive quantitative analysis of their pharmacological activity. Structure-activity relationship (SAR) studies have been instrumental in optimizing the piperazinone scaffold for various therapeutic targets.

| Compound Class | Representative Compound(s) | Target(s) | Potency (IC50 / Ki) | Key SAR Insights |

| NK1 Receptor Antagonists | Aprepitant | Human NK1 Receptor | IC50 = 0.1 nM[1] | The morpholinone core (a piperazinone isostere) and the bis(trifluoromethyl)phenyl group are critical for high-affinity binding.[19] |

| CDK Inhibitors | Trilaciclib | CDK4/6 | IC50 < 10 nM (specific values proprietary) | The piperazinone ring serves as a central scaffold for orienting the pharmacophoric groups necessary for kinase binding. |

| VEGFR2 Kinase Inhibitors | Piperazine-based Thiazolidinones (e.g., Compound 13) | VEGFR2 | IC50 = 0.03 µM[13][14] | The combination of the piperazine and thiazolidinone moieties leads to potent and selective VEGFR2 inhibition.[13] |

| Atypical Antipsychotics | Investigational Phenylpiperazines (e.g., Compound 4c) | 5-HT1A / 5-HT2C | Ki = 23.2 nM / 6.48 nM[15] | Substitutions on the phenyl ring and the second nitrogen of the piperazine core modulate affinity and selectivity for dopamine and serotonin receptor subtypes.[16] |

Conclusion

The journey of the piperazinone core from a simple heterocyclic structure to a privileged scaffold in modern drug discovery is a compelling narrative of chemical innovation and pharmacological insight. Its synthetic tractability, coupled with its favorable physicochemical properties, has enabled the development of a diverse range of therapeutics that address significant unmet medical needs. The continued evolution of synthetic methodologies, particularly in asymmetric synthesis and C-H functionalization, promises to further expand the chemical space accessible to medicinal chemists. As our understanding of complex biological pathways deepens, the piperazinone core is poised to remain a vital and versatile tool in the design and development of the next generation of targeted therapies.

References

- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]

- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]

- 11. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Safety and Handling of 3-Ethyl-piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesis of available safety data for this compound and structurally related piperazine compounds. Due to a lack of a comprehensive, officially published Safety Data Sheet (SDS) specifically for this compound (CAS No. 90485-52-2), this document infers potential hazards and handling protocols from analogous chemicals. All procedures should be conducted with a thorough risk assessment by qualified personnel.

This compound is a heterocyclic organic compound. Understanding its fundamental properties is crucial for safe handling and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90485-52-2 | [1][2] |

| Molecular Formula | C6H12N2O | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Boiling Point | 296.6°C at 760 mmHg | [1] |

| Flash Point | 145°C | [1] |

| Density | 0.966 g/cm³ | [1] |

| Storage Temperature | 2-8°C, sealed in a dry place | [2][4] |

Section 2: Hazard Identification and GHS Classification

While a complete GHS classification for this compound is not widely available, vendor information and data from related piperazine compounds suggest the following potential hazards. The piperazine moiety itself is known to have toxicological effects that must be considered.[5][6]

Table 2: Potential GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram | Notes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | опасность | Based on vendor information and data for related compounds.[2][7][8][9] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. | опасность | Based on data for N-(2-Aminoethyl)piperazine, a related compound.[7] |

| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | опасность | Piperazine derivatives are often corrosive or irritants.[2][7][8] |

| Serious Eye Damage/Eye Irritation (Category 1/2A) | H318: Causes serious eye damage. / H319: Causes serious eye irritation. | опасность | Consistent with skin corrosion/irritation classification.[2][7][8] |

| Acute Inhalation Toxicity (Category 4) | H332: Harmful if inhaled. | опасность | Based on vendor information for 3-Ethylpiperazin-2-one.[2] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | опасность | A known hazard for many piperazine derivatives.[7][10] |

| Aquatic Hazard (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects. | A common classification for related piperazine compounds.[7][10] |

Signal Word: Danger or Warning , depending on the final classification.[2][7]

Section 3: Core Safety Directives and Handling Protocols

A proactive approach to safety is paramount when working with specialty chemicals. The following protocols are based on best practices for handling piperazine derivatives.

Engineering Controls and Ventilation

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[7][8][11] Local exhaust ventilation should be used at the site of chemical release.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[8][12]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8] Eyewash stations must be readily accessible.[11][13]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Glove suitability and breakthrough time should be confirmed for the specific operational conditions.[14] Contaminated gloves must be removed and disposed of properly.[14]

-

Lab Coat: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[14]

-

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, or if engineering controls are inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[10][11][13]

Safe Handling and Hygiene Workflow

The following workflow illustrates the critical steps for safely handling this compound from procurement to disposal.

Caption: Standard Operating Procedure Workflow.

Storage and Incompatibility

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11][13] Recommended storage is between 2-8°C.[2][4] The storage area should be locked up and designated for corrosive/toxic materials.[7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[13][15]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Table 3: First Aid Protocols

| Exposure Route | Action |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Immediately call a POISON CENTER or physician.[7][13][15] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin thoroughly with plenty of water for at least 15 minutes.[7][13] Seek immediate medical attention as the substance may be toxic upon contact and can cause severe burns.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or physician.[7][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][15] Call a physician or POISON CENTER immediately.[7][13] |

Accidental Release Measures

-

Minor Spill:

-

Major Spill:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7][8]

-

Specific Hazards: Combustion may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[13][15] Containers may explode when heated.[15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Section 5: Stability and Reactivity

-

Reactivity: Generally not reactive under normal conditions.[15]

-

Chemical Stability: Stable under recommended storage conditions.[11][13][15]

-

Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[13][15]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[15]

Section 6: Toxicological Information

Specific toxicological data for this compound is limited. The information below is based on the GHS classifications and data from the broader piperazine class of chemicals.

-

Acute Toxicity: Harmful if swallowed or inhaled and potentially toxic in contact with skin.[2][7] The piperazine class can cause neurotoxic effects at high doses.[5][6]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage or irritation.[2][7]

-

Sensitization: May cause an allergic skin reaction.[7] Respiratory sensitization is also a concern with piperazine compounds.[13]

-

Reproductive Toxicity: Some piperazine salts are suspected of damaging fertility or the unborn child.[5][13] This potential hazard should be considered for all new derivatives until proven otherwise.

Section 7: Logical Decision Tree for Exposure Response

This diagram outlines the immediate decision-making process following a potential exposure event.

Caption: Immediate Response Protocol for Exposures.

References

- 1. echemi.com [echemi.com]

- 2. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]

- 3. CAS 1240586-25-7 | (S)-3-Ethyl-piperazin-2-one - Synblock [synblock.com]

- 4. 90485-52-2 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 6. ec.europa.eu [ec.europa.eu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aaronchem.com [aaronchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.nl [fishersci.nl]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Protocol for synthesizing 3-Ethyl-piperazin-2-one in the lab

An Application Note and Laboratory Protocol for the Synthesis of 3-Ethyl-piperazin-2-one

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol details a robust and accessible method based on the cyclocondensation of ethylenediamine with ethyl 2-bromobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance on reaction execution, purification, and characterization.

Introduction and Scientific Rationale

Piperazin-2-ones are six-membered nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to serve as constrained peptide mimics.[2] The ethyl substituent at the 3-position introduces a chiral center and a lipophilic group that can be crucial for modulating the pharmacological properties of lead compounds.

The synthetic strategy detailed herein is a classical and reliable approach involving a bimolecular cyclocondensation reaction. The choice of ethylenediamine and an α-haloester, specifically ethyl 2-bromobutanoate, provides a direct and efficient route to the desired heterocyclic core. This method is predicated on two fundamental organic reactions: an initial nucleophilic substitution (N-alkylation) followed by an intramolecular nucleophilic acyl substitution (lactamization). The causality behind this experimental design lies in its operational simplicity and the use of readily available starting materials, making it a practical choice for laboratory-scale synthesis.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot sequence. Initially, one of the primary amine nitrogens of ethylenediamine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl 2-bromobutanoate and displacing the bromide leaving group. This forms an N-alkylated diamine intermediate. Subsequently, the second, free primary amine of the intermediate performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization step forms the thermodynamically stable six-membered lactam ring, eliminating ethanol as a byproduct and yielding this compound. A non-nucleophilic base is typically added to neutralize the hydrobromic acid (HBr) generated during the initial alkylation step, preventing the protonation of the amine nucleophile.

Overall Reaction Scheme

Caption: Overall synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is designed for the synthesis of a racemic mixture of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity/Grade |

| Ethylenediamine | 107-15-3 | C₂H₈N₂ | 60.10 | ≥99% |

| Ethyl 2-bromobutanoate | 533-68-6 | C₆H₁₁BrO₂ | 195.05 | ≥98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, ≥99% |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous, 200 proof |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous |

| Round-bottom flask (500 mL) | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer and stir bar | - | - | - | - |

| Heating mantle | - | - | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (29.0 g, 0.21 mol).

-

Addition of Reactants : Add anhydrous ethanol (250 mL) to the flask. While stirring, add ethylenediamine (9.0 g, 0.15 mol).

-

Initiation of Reaction : Begin heating the mixture to a gentle reflux (approx. 78 °C). Once refluxing, add ethyl 2-bromobutanoate (19.5 g, 0.10 mol) dropwise over 30 minutes using an addition funnel.

-

Reaction Execution : Maintain the reaction mixture at reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the bromoester starting material. The reaction is typically complete within 12-24 hours.

-

Work-up : After completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the potassium carbonate and potassium bromide salts. Wash the solid cake with a small amount of ethanol (2 x 20 mL).

-

Solvent Removal : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a crude oil or semi-solid.

-

Purification : The crude product can be purified by either vacuum distillation or silica gel column chromatography.

-

Column Chromatography : Use a silica gel column with a gradient eluent system, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., DCM/MeOH 98:2 to 95:5). Collect fractions and combine those containing the pure product as determined by TLC.

-

Product Characterization